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Compound of Interest

Compound Name: Win 58237

Cat. No.: B10800992 Get Quote

In-Depth Technical Guide: WIN 55,212-2
Disclaimer: Initial searches for "Win 58237" did not yield specific information. This guide

focuses on the structurally similar and well-researched compound WIN 55,212-2, assuming the

original query may have contained a typographical error.

Core Compound Information
WIN 55,212-2 is a potent, synthetic aminoalkylindole that acts as a full agonist at both the

central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] It is

structurally distinct from classical cannabinoids like THC but mimics many of their biological

effects.[1] Due to its high affinity and efficacy, WIN 55,212-2 is widely utilized as a research tool

to investigate the endocannabinoid system.
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Property Value Source

IUPAC Name

[(11R)-2-methyl-11-(morpholin-

4-ylmethyl)-9-oxa-1-

azatricyclo[6.3.1.04,12]dodeca

-2,4(12),5,7-tetraen-3-yl]-

naphthalen-1-ylmethanone

PubChem

Molecular Formula C27H26N2O3 PubChem[2]

Molecular Weight 426.5 g/mol PubChem[2]

CAS Number 131543-22-1 Wikipedia[1]

Appearance White to off-white solid ---

Solubility Soluble in DMSO and ethanol Tocris Bioscience[3]

Mechanism of Action and Signaling Pathways
WIN 55,212-2 exerts its effects primarily through the activation of CB1 and CB2 receptors,

which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of

intracellular signaling events.

Cannabinoid Receptor Signaling
Activation of CB1 and CB2 receptors by WIN 55,212-2 leads to the inhibition of adenylyl

cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The

compound also modulates ion channels, leading to the inhibition of N- and Q-type calcium

channels and the activation of inwardly rectifying potassium channels.[4] Furthermore, WIN

55,212-2 has been shown to activate mitogen-activated protein kinase (MAPK) pathways,

including p42 and p44 MAP kinase.[1]
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WIN 55,212-2 Signaling Pathway
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Caption: WIN 55,212-2 signaling cascade.

Pharmacological Properties
WIN 55,212-2 is characterized by its high affinity and efficacy at both CB1 and CB2 receptors.

The following tables summarize key quantitative data from various in vitro and in vivo studies.

Receptor Binding Affinities (Ki)
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Receptor Species Ki (nM) Assay Method Source

CB1 Human 62.3
Radioligand

Binding

Tocris

Bioscience[3]

CB1 Human 1.9
Radioligand

Binding
Wikipedia[1]

CB1 Rat 9.4
Radioligand

Binding

Frontiers in

Pharmacology[5]

CB2 Human 3.3
Radioligand

Binding

Tocris

Bioscience[3]

CB2 Human 0.3
Radioligand

Binding

IUPHAR/BPS

Guide to

PHARMACOLO

GY[6]

CB2 Rat 3.2
Radioligand

Binding

Frontiers in

Pharmacology[5]

Functional Potency (EC50)
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Assay Receptor Species EC50 (nM) Source

Inhibition of

forskolin-induced

cAMP

accumulation

CB1 Human 37

IUPHAR/BPS

Guide to

PHARMACOLO

GY[6]

Inhibition of

forskolin-induced

cAMP

accumulation

CB2 Human 0.39 - 1.5

IUPHAR/BPS

Guide to

PHARMACOLO

GY[6]

Inhibition of

glutamatergic

synaptic

transmission

- Rat 2.7
Journal of

Neuroscience[7]

GRABeCB2.0

Sensor
- - 564 MDPI[8]

Experimental Protocols
The following are representative protocols for assays commonly used to characterize the

activity of WIN 55,212-2.

Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of WIN 55,212-2

to cannabinoid receptors.

Objective: To determine the inhibitory constant (Ki) of WIN 55,212-2 for CB1 and CB2

receptors.

Materials:

Membranes from cells expressing human CB1 or CB2 receptors.

[3H]-CP-55,940 or [3H]-WIN-55,212-2 (radioligand).
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WIN 55,212-2 (unlabeled competitor).

Binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl2).

Whatman GF/B glass fiber filters.

Scintillation counter.

Procedure:

Prepare a series of dilutions of unlabeled WIN 55,212-2.

In a reaction tube, combine the cell membranes (10 µg protein), a fixed concentration of the

radioligand (e.g., 3 nM [3H]-WIN-55,212-2), and varying concentrations of unlabeled WIN

55,212-2.[5]

For determining non-specific binding, add a high concentration of unlabeled WIN 55,212-2

(e.g., 1 µM).[5]

Incubate the mixture at 30°C for 60 minutes.[5]

Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

Wash the filters with ice-cold binding buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the IC50 value from the competition curve and then determine the Ki value using

the Cheng-Prusoff equation.
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Workflow for Radioligand Binding Assay
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Caption: Radioligand binding assay workflow.
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cAMP Accumulation Assay
This protocol outlines the steps to measure the effect of WIN 55,212-2 on adenylyl cyclase

activity.

Objective: To determine the EC50 of WIN 55,212-2 for the inhibition of forskolin-stimulated

cAMP production.

Materials:

Cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

Forskolin.

WIN 55,212-2.

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

Plate the cells in a suitable microplate and culture overnight.

Pre-treat the cells with varying concentrations of WIN 55,212-2 for a specified time.

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay

or a reporter-based assay as per the kit instructions.

Plot the concentration-response curve and calculate the EC50 value for the inhibition of

cAMP accumulation.

Conclusion
WIN 55,212-2 is an invaluable pharmacological tool for probing the endocannabinoid system.

Its high affinity and potent agonistic activity at both CB1 and CB2 receptors, coupled with a

well-characterized signaling profile, make it a standard reference compound in cannabinoid
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research. The data and protocols presented in this guide provide a comprehensive resource for

scientists and researchers in the field of drug development and molecular pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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